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Vanilla tincture - 8047-24-3

Vanilla tincture

Catalog Number: EVT-15422179
CAS Number: 8047-24-3
Molecular Formula: C111H94Cl3F3N18O12
Molecular Weight: 2035.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The vanilla bean is sourced from orchids of the genus Vanilla. The extraction process involves curing and fermenting the beans to develop the desired flavor profile. Natural vanilla tincture is considered superior in quality but is significantly more expensive than synthetic alternatives, with prices ranging from USD 1200 to over USD 4000 per kilogram .

Classification

Vanilla tincture can be classified based on its source:

  • Natural Vanilla Tincture: Extracted directly from vanilla beans.
  • Synthetic Vanilla Tincture: Produced through chemical synthesis, often utilizing precursors like guaiacol or lignin .
Synthesis Analysis

Methods

The synthesis of vanillin, the key component of vanilla tincture, can be achieved through several methods:

  1. Natural Extraction: Involves methods such as Soxhlet extraction, supercritical fluid extraction, and microwave-assisted extraction to obtain vanillin from cured vanilla beans.
  2. Chemical Synthesis: Commonly synthesized from 4-hydroxybenzaldehyde through a two-step process:
    • Bromination: 4-hydroxybenzaldehyde is brominated to form 3-bromo-4-hydroxybenzaldehyde.
    • Copper-Mediated Coupling: This intermediate undergoes coupling with methoxide to yield vanillin .

Technical Details

The chemical synthesis of vanillin typically employs transition metal catalysts to facilitate reactions that would otherwise require harsher conditions. The regioselectivity observed during bromination exemplifies electrophilic aromatic substitution, which is crucial for obtaining the desired product .

Molecular Structure Analysis

Structure

Vanillin has the molecular formula C8H8O3C_8H_8O_3 and features a phenolic aldehyde structure. Its structural components include:

  • A benzene ring (six carbon atoms with alternating double bonds).
  • An aldehyde group (CHO-CHO).
  • A hydroxyl group (OH-OH).
  • A methoxy group (OCH3-OCH_3).

The structural formula can be represented as follows:

Vanillin 4 hydroxy 3 methoxybenzaldehyde \text{Vanillin}\quad \text{ 4 hydroxy 3 methoxybenzaldehyde }

Data

  • Molecular Weight: 152.15 g/mol
  • Melting Point: 81.5 ºC
  • Boiling Point: 285 ºC
  • Solubility: Slightly soluble in ethanol and water; soluble in chloroform and ether .
Chemical Reactions Analysis

Reactions

Vanillin participates in various chemical reactions, including:

  • Oxidation: Vanillin can oxidize to form vanillic acid under certain conditions.
  • Reduction: It can also undergo reduction reactions to form alcohol derivatives.

Technical Details

The stability of vanillin can be affected by light and moisture, leading to its slow oxidation. This property necessitates careful storage conditions to preserve its flavor profile .

Mechanism of Action

Process

The bioactive properties of vanillin are attributed to its ability to interact with various biological pathways. It exhibits antioxidant properties by scavenging free radicals, which contributes to its neuroprotective effects. Additionally, vanillin has been shown to enhance the efficacy of certain antibiotics and possess anticancer properties by inducing apoptosis in cancer cells .

Data

Research indicates that vanillin's bioactivity may stem from its ability to modulate signaling pathways involved in inflammation and cell survival, making it a candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white crystalline solid.
  • Odor: Sweetish aroma characteristic of vanilla.
  • Taste: Pleasant vanilla flavor.

Chemical Properties

  • Density: 1.056 g/ml
  • Light Sensitivity: Slowly oxidizes upon exposure to light.
  • Solubility Profile:
    • Slightly soluble in water (1 g/100 mL).
    • Soluble in organic solvents like chloroform and ether .
Applications

Scientific Uses

Vanilla tincture has diverse applications across various fields:

  • Culinary Arts: Used as a flavoring agent in desserts, beverages, and confections.
  • Perfumery: Serves as a key ingredient in fragrances due to its pleasant aroma.
  • Pharmaceuticals: Explored for its potential health benefits, including antioxidant and antimicrobial properties.
  • Cosmetics: Incorporated into skincare products for its fragrance and potential skin benefits .

Properties

CAS Number

8047-24-3

Product Name

Vanilla tincture

IUPAC Name

4-[2-[5-(4-carbamoylphenyl)-2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-4,4-dimethyl-1,3-dihydroisoquinolin-1-yl]-2-oxoethyl]benzoic acid;3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]-1-[4,4-dimethyl-1-[2-(4-methylphenyl)acetyl]-5-(4-nitrophenyl)-1,3-dihydroisoquinolin-2-yl]prop-2-en-1-one;4-[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-4,4-dimethyl-1-[2-(4-methylphenyl)acetyl]-1,3-dihydroisoquinolin-5-yl]-N-methylbenzamide

Molecular Formula

C111H94Cl3F3N18O12

Molecular Weight

2035.4 g/mol

InChI

InChI=1S/C38H34ClFN6O3.C37H30ClFN6O5.C36H30ClFN6O4/c1-23-8-10-24(11-9-23)20-32(47)36-29-7-5-6-27(25-12-14-26(15-13-25)37(49)41-4)34(29)38(2,3)21-45(36)33(48)19-16-28-31(46-22-42-43-44-46)18-17-30(39)35(28)40;1-37(2)19-44(31(47)17-14-26-29(45-20-41-42-43-45)16-15-28(38)33(26)39)34(30(46)18-21-6-8-24(9-7-21)36(49)50)27-5-3-4-25(32(27)37)22-10-12-23(13-11-22)35(40)48;1-22-7-9-23(10-8-22)19-31(45)35-28-6-4-5-26(24-11-13-25(14-12-24)44(47)48)33(28)36(2,3)20-42(35)32(46)18-15-27-30(43-21-39-40-41-43)17-16-29(37)34(27)38/h5-19,22,36H,20-21H2,1-4H3,(H,41,49);3-17,20,34H,18-19H2,1-2H3,(H2,40,48)(H,49,50);4-18,21,35H,19-20H2,1-3H3

InChI Key

MCRGBNHNSZXHEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)C(=O)NC.CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)[N+](=O)[O-].CC1(CN(C(C2=CC=CC(=C21)C3=CC=C(C=C3)C(=O)N)C(=O)CC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6)C

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